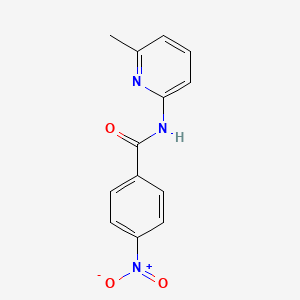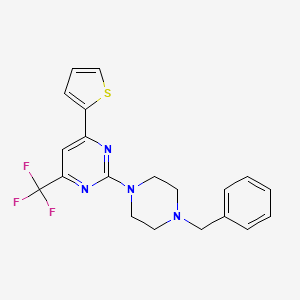![molecular formula C16H12IN3OS B4869186 4-IODO-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4869186.png)
4-IODO-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-IODO-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with the molecular formula C16H12IN3OS. It is characterized by the presence of an iodine atom, a phenylsulfanyl group, and a pyrazole ring, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-IODO-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the iodine atom can result in various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
4-IODO-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-IODO-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Iodo-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide
- 6-Substituted Uracil Derivatives : These compounds share the phenylsulfanyl group and exhibit similar chemical reactivity .
Uniqueness
4-IODO-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the iodine atom and the pyrazole ring, which confer distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
4-iodo-N-(2-phenylsulfanylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12IN3OS/c17-12-10-18-20-15(12)16(21)19-13-8-4-5-9-14(13)22-11-6-2-1-3-7-11/h1-10H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENZPQHXLFTPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=C(C=NN3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE](/img/structure/B4869114.png)

![Methyl 2-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4869116.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE](/img/structure/B4869127.png)
![2-[4-(3-furylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4869130.png)
![2-acetyl-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4869134.png)
![N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4869150.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4869153.png)
![(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4869157.png)
![2,2'-[oxybis(2,1-ethanediylthio)]bis-1,3-benzoxazole](/img/structure/B4869163.png)

![1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)propan-1-one](/img/structure/B4869202.png)
![N-[2-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4869216.png)
